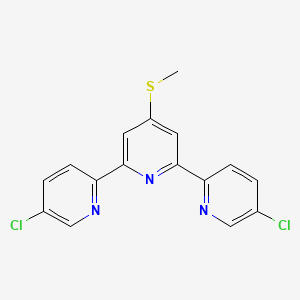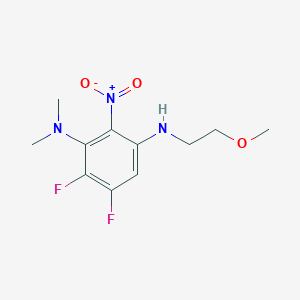![molecular formula C16H16N2O3 B6298910 2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 2323068-70-6](/img/structure/B6298910.png)
2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one” is a chemical compound that belongs to the class of dibenzoxazepines . Dibenzoxazepines are a group of organic compounds containing a dibenzo[b,f][1,4]oxazepine moiety, which consists of two benzene connected by an oxazepine .
Synthesis Analysis
The synthesis of dibenzoxazepinamines, which includes “2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one”, has been developed using a base-promoted protocol . The process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, yielding good to excellent yields of the corresponding heterocycles . Notably, only K3PO4 or K2CO3 was required as the promoter here, and the reaction can be easily performed on a large scale .Molecular Structure Analysis
The molecular structure of “2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one” is characterized by a dibenzo[b,f][1,4]oxazepine unit . This unit is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom . The exact structure and properties of this specific compound would require further analysis.Chemical Reactions Analysis
Dibenzoxazepines, including “2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one”, can undergo various chemical reactions. For instance, they can undergo highly efficient asymmetric hydrogenation with chiral cationic ruthenium diamine catalysts . This process results in diverse chiral seven-membered N-heterocycles with excellent results .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
10Ar-DBA shares structural similarities with carbamazepine, a well-known antiepileptic drug. Researchers have explored its potential as an anticonvulsant, mood stabilizer, or even anxiolytic agent. The dibenzoazepine framework offers a versatile scaffold for designing novel pharmaceuticals .
Organic Light-Emitting Diodes (OLEDs)
Compounds based on the 10,11-dihydro-5H-dibenzo[b,f]azepine core have been investigated as host materials for OLEDs. Their high triplet energy levels and suitable frontier molecular orbital energy levels make them promising candidates for green and red OLEDs .
Synthetic Methodology
The development of synthetic routes to 10Ar-DBAs is an active area of research. Notably, a method involving pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline has been successful. This approach avoids over-addition products and enables the formation of the desired 10-arylated dibenzoazepines .
Diverse Heterocyclic Derivatives
Researchers have explored switchable solvent-controlled divergent synthesis to access both pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives from the same starting materials. The judicious choice of reaction solvents allows for regioselective tuning of product formation .
Base-Promoted Synthesis
Starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, an interesting base-promoted protocol yields dibenzo[b,f][1,4]oxazepin-11-amines and quinazolinimines. Good to excellent yields of these heterocycles have been achieved .
Direcciones Futuras
The future directions for the research and application of “2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one” and similar compounds are promising. They have potential applications in the development of organic light-emitting diodes (OLEDs) . Moreover, their synthesis methods, such as the base-promoted protocol, can be further optimized for large-scale production . The development of chiral cationic ruthenium diamine catalysts for their asymmetric hydrogenation also opens up new possibilities for the synthesis of diverse chiral seven-membered N-heterocycles .
Propiedades
IUPAC Name |
8-amino-5-(2-methoxyethyl)benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-9-8-18-13-4-2-3-5-15(13)21-14-7-6-11(17)10-12(14)16(18)19/h2-7,10H,8-9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTPKNXFYQXUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)


![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)







![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)
